molecular formula C19H26ClNOS B563914 rac Rotigotine-d3 Hydrochloride Salt CAS No. 1215846-20-0

rac Rotigotine-d3 Hydrochloride Salt

Cat. No.: B563914
CAS No.: 1215846-20-0
M. Wt: 354.951
InChI Key: CEXBONHIOKGWNU-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Rotigotine-d3 Hydrochloride Salt: is a non-ergot dopamine agonist drug used primarily in the treatment of Parkinson’s disease. It is a deuterium-labeled version of Rotigotine, which allows for more precise pharmacokinetic studies. The compound has the molecular formula C19H23D3ClNOS and a molecular weight of 354.95 .

Scientific Research Applications

rac Rotigotine-d3 Hydrochloride Salt has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Rac Rotigotine-d3 Hydrochloride Salt is a non-ergot dopamine agonist drug . It primarily targets dopamine receptors , specifically the D1, D2, D3, D4, and D5 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory.

Mode of Action

This compound acts as a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . This means it activates dopamine receptors, partially activates 5-HT1A receptors, and blocks α2B-adrenergic receptors, mimicking the effect of the neurotransmitter dopamine .

Biochemical Pathways

The activation of dopamine receptors by this compound influences several biochemical pathways. These include pathways involved in motor control, reward, and memory. The exact downstream effects can vary depending on the specific receptor subtype and the cellular context .

Pharmacokinetics

It’s known that the compound is used in the form of a transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours .

Result of Action

The activation of dopamine receptors by this compound can lead to various molecular and cellular effects. These effects are primarily related to the functions of the dopamine system, such as motor control, reward, and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s known that factors such as temperature, pH, and the presence of other substances can influence the action of many drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Rotigotine-d3 Hydrochloride Salt involves the incorporation of deuterium atoms into the Rotigotine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity of the final product. Quality control measures are critical to ensure that the deuterium labeling is consistent and that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: rac Rotigotine-d3 Hydrochloride Salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted analogs .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling can improve the stability and efficacy of the compound, making it a valuable tool in both research and clinical applications .

Properties

IUPAC Name

6-[2-thiophen-2-ylethyl(3,3,3-trideuteriopropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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